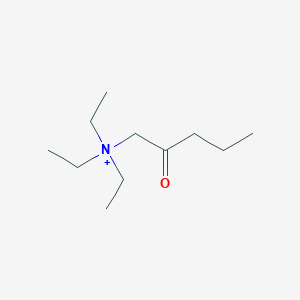![molecular formula C20H15N B12520400 10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
10-(p-Tolyl)benzo[h]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(p-Tolyl)benzo[h]quinoline is a chemical compound with the molecular formula C20H15N It is a derivative of benzo[h]quinoline, featuring a p-tolyl group attached to the 10th position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(p-Tolyl)benzo[h]quinoline typically involves the Friedländer condensation reaction. This reaction is a well-known method for synthesizing quinoline derivatives. The process involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For this compound, p-tolualdehyde and 2-aminobenzophenone are commonly used as starting materials. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedländer condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
10-(p-Tolyl)benzo[h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
10-(p-Tolyl)benzo[h]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 10-(p-Tolyl)benzo[h]quinoline and its derivatives involves interactions with various molecular targets. These interactions can include binding to DNA, inhibiting enzymes, or interacting with cellular receptors. The specific pathways and targets depend on the derivative and its intended application. For example, some derivatives may act as DNA intercalators, disrupting the replication process in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[h]quinoline: The parent compound without the p-tolyl group.
Acridine: Another nitrogen-containing heterocyclic compound with similar structural features.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
10-(p-Tolyl)benzo[h]quinoline is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, benzo[h]quinoline .
Eigenschaften
Molekularformel |
C20H15N |
|---|---|
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
10-(4-methylphenyl)benzo[h]quinoline |
InChI |
InChI=1S/C20H15N/c1-14-7-9-15(10-8-14)18-6-2-4-16-11-12-17-5-3-13-21-20(17)19(16)18/h2-13H,1H3 |
InChI-Schlüssel |
ZRAAWBNMGINWKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





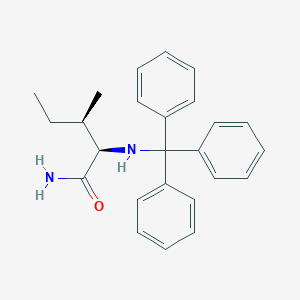
![S-[(3S)-1-Oxohexan-3-yl]-L-cysteine](/img/structure/B12520334.png)
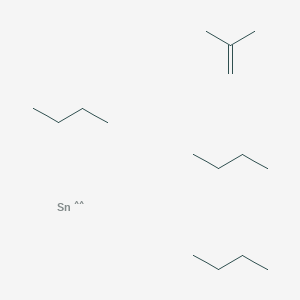


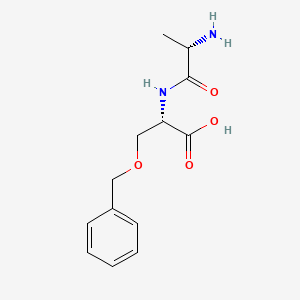
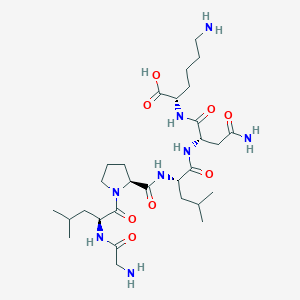
![N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B12520356.png)
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)
![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)
